1-Phenyl-2-methyl-6-chlorobenzimidazole
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Overview
Description
1-Phenyl-2-methyl-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-methyl-6-chlorobenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of 2-chlorobenzimidazole with phenylacetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis and solvent-free conditions have been explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-methyl-6-chlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of corrosion inhibitors and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 1-Phenyl-2-methyl-6-chlorobenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties are linked to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares structural similarities but lacks the chlorine substituent.
1-Methyl-2-phenylbenzimidazole: Similar structure with a methyl group instead of a chlorine atom.
6-Chloro-2-phenylbenzimidazole: Similar but with different substitution patterns.
Uniqueness: 1-Phenyl-2-methyl-6-chlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for forming various derivatives with unique applications .
Properties
Molecular Formula |
C14H11ClN2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H11ClN2/c1-10-16-13-8-7-11(15)9-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
VKGDGKQNXNKCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |
Origin of Product |
United States |
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